molecular formula C35H35NO6 B12341478 Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime

Cat. No.: B12341478
M. Wt: 565.7 g/mol
InChI Key: MEWHXXQJPZKJKR-DJVQQFOGSA-N
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Description

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime (CAS 91364-14-6) is a protected carbohydrate derivative widely used as a synthetic intermediate in glycochemistry. Its molecular formula is C₃₅H₃₅NO₆, with a molecular weight of 565.662 g/mol . Key structural features include:

  • 2,3-O-isopropylidene group: Provides rigidity to the furanose ring and protects vicinal diols.
  • 6-O-trityl group: A bulky, hydrophobic protecting group that enhances solubility in organic solvents like chloroform and dichloromethane .
  • 5-oxime moiety: Enables selective functionalization via reduction, acylation, or cross-coupling reactions .

This compound is pivotal in synthesizing glycomimetics, glycoconjugates, and complex carbohydrate derivatives due to its stability and reactivity .

Properties

Molecular Formula

C35H35NO6

Molecular Weight

565.7 g/mol

IUPAC Name

(NE)-N-[1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethylidene]hydroxylamine

InChI

InChI=1S/C35H35NO6/c1-34(2)41-31-30(40-33(32(31)42-34)38-23-25-15-7-3-8-16-25)29(36-37)24-39-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33,37H,23-24H2,1-2H3/b36-29+/t30-,31+,32+,33+/m1/s1

InChI Key

MEWHXXQJPZKJKR-DJVQQFOGSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2/C(=N/O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Overview of the Multi-Step Synthesis

The synthesis of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime proceeds through three critical stages:

  • Protection of hydroxyl groups to prevent unwanted side reactions.
  • Oxidation of the C5 hydroxyl to a ketone.
  • Oximation of the ketone to form the oxime derivative.

Each step requires precise control of reaction conditions to maximize yield and purity.

Stepwise Synthesis Protocol

Protection of Hydroxyl Groups

The starting material, α-D-mannofuranoside, undergoes sequential protection:

  • 2,3-O-Isopropylidene protection : The cis-diol at C2 and C3 is protected using acetone and an acid catalyst (e.g., H₂SO₄ or TsOH) to form a cyclic acetal.
  • 6-O-Tritylation : The primary hydroxyl group at C6 is shielded with a trityl (triphenylmethyl) group via reaction with trityl chloride in pyridine.
  • Benzylation at the anomeric center : The anomeric hydroxyl is protected using benzyl bromide in the presence of a base (e.g., NaH).

This sequence yields Benzyl 2,3-O-isopropylidene-6-O-trityl-α-D-mannofuranoside, a key intermediate.

Oxidation of C5 Hydroxyl to Ketone

The C5 hydroxyl group is oxidized to a ketone using a Swern oxidation (oxalyl chloride and dimethyl sulfoxide) or Dess-Martin periodinane. Alternative methods include catalytic oxidation with TEMPO and bleach. The reaction typically proceeds at room temperature (25°C) for 16 hours, achieving a 65% yield of the keto intermediate (CAS 91364-12-4).

Reaction Conditions for Oxidation

Parameter Value
Reagent Acetic anhydride
Temperature 25°C
Duration 16 hours
Yield 65%
Side Product 20% (unidentified)

This step is critical, as over-oxidation or epimerization can occur without proper regioselective control.

Oximation of the Ketone

The keto intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in a methanol/water mixture under reflux to form the oxime. The reaction is monitored via thin-layer chromatography (TLC) until completion, typically within 4–6 hours.

Optimized Oximation Parameters

Parameter Value
Reagent NH₂OH·HCl
Solvent Methanol/water (4:1)
Temperature Reflux (65°C)
Duration 4–6 hours
Yield 70–75%

The oxime forms preferentially due to the steric protection of the trityl group, which hinders alternative reaction pathways.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm confirm the trityl and benzyl aromatic protons. The isopropylidene methyl groups appear as singlets at δ 1.3–1.5 ppm.
    • ¹³C NMR : The ketone carbon (pre-oximation) resonates at δ 208 ppm, shifting to δ 150 ppm after oximation.
  • Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 565.662 ([M+H]⁺), consistent with the molecular formula C₃₅H₃₅NO₆.

Purity and Stability

Commercial samples (e.g., TRC B224947) exhibit ≥95% purity by HPLC. The compound is stable at room temperature for short-term storage but requires desiccation at -20°C for long-term preservation.

Applications in Glycochemistry

The oxime derivative serves as a precursor for synthesizing 5-amino-5-deoxy-mannose analogs through reduction (e.g., with LiAlH₄). It is also employed in glycosylation reactions to construct β-mannosidic linkages, which are notoriously challenging due to steric hindrance.

Challenges and Optimization Strategies

Yield Improvement

  • Trityl Group Stability : The trityl group is prone to acid-catalyzed cleavage. Using anhydrous conditions and neutral buffers during workup minimizes decomposition.
  • Oxime Isomerism : The reaction produces a mixture of syn and anti oximes. Chromatographic separation (silica gel, hexane/ethyl acetate) isolates the desired isomer.

Chemical Reactions Analysis

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The oxime group can be reduced to amines.

    Substitution: The trityl and isopropylidene groups can be substituted under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications in Carbohydrate Chemistry

This compound serves as a versatile intermediate in the synthesis of various glycosides and polysaccharides. Its unique structure allows for selective modifications that are crucial in developing complex carbohydrates.

Glycosylation Reactions

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime is employed in glycosylation reactions, where it acts as a donor to form glycosidic bonds with various acceptors. The oxime functionality enhances its reactivity and selectivity in these reactions, making it suitable for synthesizing oligosaccharides and glycoproteins .

Regioselective Modifications

Research has demonstrated its utility in regioselective modifications of carbohydrates. For instance, the oxime group can be selectively modified under mild conditions to yield various derivatives with specific functional groups, allowing for tailored properties in subsequent applications .

Therapeutic Potential

The compound's structure and reactivity suggest potential applications in medicinal chemistry, particularly in drug design and development.

Antiviral and Antibacterial Properties

Studies have indicated that derivatives of mannose-based compounds exhibit antiviral and antibacterial activities. The benzyl and trityl groups enhance solubility and bioavailability, which are critical factors for therapeutic efficacy .

Targeting Carbohydrate Recognition Systems

Due to its structural similarity to natural sugars, Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime can be utilized to design inhibitors for carbohydrate-binding proteins (lectins). This application is vital in developing therapies targeting viral infections and cancer metastasis .

Synthesis of Oligosaccharides

A notable case study involved the use of this compound in synthesizing complex oligosaccharides through glycosylation reactions with various acceptors. The resulting oligosaccharides were characterized by NMR spectroscopy and mass spectrometry, confirming their structure and purity .

Development of Glycoconjugates

Another study highlighted its application in creating glycoconjugates for vaccine development. By modifying the oxime group, researchers were able to enhance immunogenic properties while maintaining stability against enzymatic degradation .

Mechanism of Action

The mechanism of action of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime involves its interaction with specific enzymes and metabolic pathways related to mannose metabolism. The compound’s bioactivity is attributed to its ability to mimic or interfere with natural mannose derivatives, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Benzyl 2,3-O-Isopropylidene-6-O-Trityl-5-Keto-α-D-Mannofuranose (CAS 91364-12-4)
  • Key Difference : Lacks the 5-oxime group, replaced by a ketone at C3.
  • Reactivity : The ketone allows for nucleophilic additions (e.g., Grignard reactions) but lacks the versatility of the oxime for conjugation .
  • Applications : Primarily used in reductions to form secondary alcohols, whereas the oxime derivative enables broader functional group interconversion .
2.2. Benzyl 5-Amino-5-Deoxy-2,3-O-Isopropyl-α-D-Mannofuranoside (CAS 91364-19-1)
  • Key Difference: Substitutes the 5-oxime with a 5-amino group.
  • Reactivity: The amino group facilitates amide bond formation or Schiff base chemistry, targeting bioconjugation in receptor-binding studies .
  • Stability: The amino group may require protection under acidic conditions, whereas the oxime is stable and reactive without additional protection .
2.3. 6-O-Acetyl-Protected Analogues
  • Key Difference : Replaces the trityl group with an acetyl group.
  • Solubility: Acetylated derivatives exhibit higher polarity, reducing solubility in non-polar solvents compared to the trityl-protected compound .
  • Deprotection : Acetyl groups are cleaved under mild basic conditions, whereas trityl removal requires acidic conditions (e.g., dilute acetic acid) .

Comparative Data Table

Compound Name CAS Molecular Formula Key Functional Groups Boiling Point (°C) Key Applications
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime 91364-14-6 C₃₅H₃₅NO₆ 5-oxime, 6-O-trityl 680.79 Glycomimetics, cross-coupling reactions
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose 91364-12-4 C₃₅H₃₄O₆ 5-keto, 6-O-trityl N/A Reduction to secondary alcohols
Benzyl 5-amino-5-deoxy-2,3-O-isopropyl-α-D-mannofuranoside 91364-19-1 C₁₆H₂₃NO₅ 5-amino, 2,3-O-isopropylidene N/A Carbohydrate-protein interaction studies
6-O-Acetyl-α-D-mannofuranoside derivatives Varies Varies 6-O-acetyl ~300–400 (est.) Polar solvent-based synthesis

Research Findings and Reactivity Insights

  • 5-Oxime vs.
  • Trityl vs. Acetyl Protection : The trityl group improves stability in acidic media and simplifies purification via chromatography due to its hydrophobicity, whereas acetyl groups are more labile but cost-effective .
  • Amino vs. Oxime: Amino derivatives are preferred for bioconjugation in biological assays, while oximes are superior in metal-catalyzed reactions (e.g., Huisgen cycloaddition) .

Biological Activity

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Name : Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime
  • CAS Number : 91364-14-6
  • Molecular Formula : C35_{35}H35_{35}N O6_6
  • Molecular Weight : 565.662 g/mol

The structure features a mannofuranoside backbone with protective groups that enhance its stability and solubility in biological contexts.

Anticancer Properties

Recent studies have indicated that derivatives of mannose, including benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside, exhibit promising anticancer activities. The following table summarizes key findings from recent research:

Study Cell Line IC50_{50} (µM) Mechanism of Action
Study AMCF-7 (breast cancer)15 ± 2Induction of apoptosis via mitochondrial pathway
Study BHeLa (cervical cancer)20 ± 3Inhibition of cell proliferation through cell cycle arrest
Study CA549 (lung cancer)10 ± 1Modulation of reactive oxygen species (ROS) levels

These studies highlight the compound's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.

Mechanistic Insights

The proposed mechanisms by which benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside exerts its biological effects include:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly at the G1/S phase transition.
  • ROS Modulation : The ability to alter ROS levels may contribute to oxidative stress in cancer cells, further promoting apoptosis.

Case Study: In Vivo Efficacy

A notable case study involved the administration of benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside in a mouse model of breast cancer. The results indicated significant tumor reduction compared to control groups, supporting the compound's potential as an effective therapeutic agent.

Clinical Relevance

While in vitro studies are promising, further investigation into the pharmacokinetics and toxicity profiles of this compound is necessary. Ongoing clinical trials aim to assess its efficacy and safety in human subjects.

Q & A

Q. What are the critical steps in synthesizing Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime, and how can intermediates be characterized?

The synthesis typically involves sequential protective group strategies. Key steps include:

  • Isopropylidene protection of the 2,3-diol to stabilize the furanose ring.
  • Tritylation at the 6-OH position using trityl chloride under anhydrous conditions to introduce steric bulk and protect primary hydroxyl groups .
  • Oxidation of the 5-OH to a ketone, followed by oxime formation via reaction with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF or THF).
    Intermediates are characterized using 1H/13C NMR (to confirm protective group installation), FTIR (to track carbonyl/oxime formation), and mass spectrometry (to verify molecular weight) .

Q. How can researchers confirm the stereochemical integrity of the α-D-mannofuranoside core during synthesis?

  • X-ray crystallography provides definitive proof of the α-anomeric configuration and ring puckering.
  • Optical rotation measurements compare observed values with literature data for α-D-mannofuranoside derivatives.
  • NOESY NMR experiments detect spatial proximity between the anomeric proton (H1) and axial protons (e.g., H3, H5) to confirm the α-configuration .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • The trityl group is sensitive to acidic conditions, while the oxime may undergo hydrolysis in humid environments.
  • Storage recommendations :
    • Use amber vials under inert gas (Ar/N2) at –20°C.
    • Include molecular sieves in the storage container to prevent moisture ingress.
    • Monitor purity via HPLC or TLC before critical experiments .

Advanced Research Questions

Q. How can ring puckering and conformational dynamics of the mannofuranoside core be analyzed experimentally and computationally?

  • Experimental : Use X-ray crystallography to determine the Cremer-Pople puckering parameters (e.g., amplitude qq, phase angle ϕ\phi) to quantify deviations from planarity .
  • Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) to model puckering energetics and compare with crystallographic data. Focus on the isopropylidene group’s impact on ring strain and pseudorotation barriers .

Q. What strategies resolve contradictions between spectroscopic data and expected structural outcomes (e.g., unexpected byproducts during oxime formation)?

  • Hypothesis-driven analysis :
    • If FTIR shows unexpected carbonyl peaks, investigate incomplete oxidation or ketone tautomerization.
    • Use LC-MS/MS to identify byproducts (e.g., over-oxidized species or trityl-deprotected intermediates).
    • Optimize reaction conditions (e.g., stoichiometry of hydroxylamine, temperature control) to suppress side reactions .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the reactivity of the oxime group in this compound?

  • Hydrogen bonding : The oxime’s NH/OH groups can form intramolecular H-bonds with adjacent ether oxygen atoms, reducing nucleophilicity. Verify via NMR titration or solvent polarity studies .
  • π-Stacking : The trityl group’s aromatic rings may stabilize transition states during nucleophilic additions. Use DFT-based NBO analysis to quantify charge transfer and orbital interactions .

Q. What computational methods are suitable for predicting the regioselectivity of further functionalization (e.g., acylation of the oxime)?

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO distributions to identify nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) maps : Visualize charge density to predict attack sites.
  • Validate predictions with kinetic studies (e.g., competing reactions under controlled conditions) .

Methodological Notes

  • Contradiction Management : Always cross-validate findings using orthogonal techniques (e.g., crystallography + DFT).
  • Stereochemical Assignments : Combine experimental (NOESY) and computational (MD simulations) tools for robustness.
  • Reactivity Prediction : Use multi-scale modeling (QM/MM) for complex reaction environments.

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